molecular formula C13H13NO2 B14368837 2-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one CAS No. 93304-00-8

2-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one

Katalognummer: B14368837
CAS-Nummer: 93304-00-8
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: NKPBPWHJHBNWEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one is an organic compound with a complex structure that includes a hydroxyl group, a pyrrole ring, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with phenylmagnesium bromide, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetylpyrrole: Similar structure but lacks the hydroxyl group and phenyl ring.

    1-(1H-Pyrrol-2-yl)ethanone: Similar structure but lacks the hydroxyl group and phenyl ring.

    2-Acetyl-1H-pyrrole: Similar structure but lacks the hydroxyl group and phenyl ring.

Uniqueness

2-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one is unique due to the presence of both a hydroxyl group and a phenyl ring, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to similar compounds.

Eigenschaften

CAS-Nummer

93304-00-8

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

2-hydroxy-1-(1-methylpyrrol-2-yl)-2-phenylethanone

InChI

InChI=1S/C13H13NO2/c1-14-9-5-8-11(14)13(16)12(15)10-6-3-2-4-7-10/h2-9,12,15H,1H3

InChI-Schlüssel

NKPBPWHJHBNWEX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC=C1C(=O)C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.